Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is a specialized compound known for its unique chemical structure and properties. It is part of the broader class of phosphazenes, which are compounds containing alternating phosphorus and nitrogen atoms. The perfluorobutoxy groups attached to the phosphazene backbone impart unique characteristics, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with perfluorobutoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels required for its applications in various fields .
Analyse Chemischer Reaktionen
Types of Reactions
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene undergoes several types of chemical reactions, including:
Substitution Reactions: The perfluorobutoxy groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the perfluorobutoxy groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .
Wissenschaftliche Forschungsanwendungen
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Wirkmechanismus
The mechanism of action of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene involves its interaction with molecular targets through its perfluorobutoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene
- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
- Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
Uniqueness
Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is unique due to the specific length and structure of its perfluorobutoxy groups. This imparts distinct physical and chemical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C24H18F36N3O6P3 |
---|---|
Molekulargewicht |
1221.3 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C24H18F36N3O6P3/c25-7(26)19(49,50)13(37,38)1-64-70(65-2-14(39,40)20(51,52)8(27)28)61-71(66-3-15(41,42)21(53,54)9(29)30,67-4-16(43,44)22(55,56)10(31)32)63-72(62-70,68-5-17(45,46)23(57,58)11(33)34)69-6-18(47,48)24(59,60)12(35)36/h7-12H,1-6H2 |
InChI-Schlüssel |
OCYVNAZWWWLIMH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.